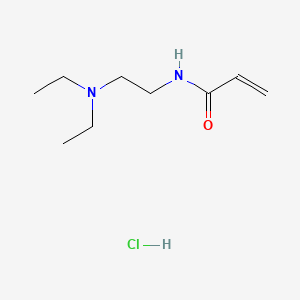

N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride

Description

N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride is a synthetic compound featuring an acrylamide backbone substituted with a 2-(diethylamino)ethyl group, which is protonated as a hydrochloride salt. The diethylaminoethyl group is a common pharmacophore in bioactive molecules, influencing pharmacokinetics and target binding .

Structure

3D Structure of Parent

Properties

CAS No. |

74443-99-5 |

|---|---|

Molecular Formula |

C9H19ClN2O |

Molecular Weight |

206.71 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]prop-2-enamide;hydrochloride |

InChI |

InChI=1S/C9H18N2O.ClH/c1-4-9(12)10-7-8-11(5-2)6-3;/h4H,1,5-8H2,2-3H3,(H,10,12);1H |

InChI Key |

IEWKGYJNURLXHT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC(=O)C=C.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

The primary synthetic route involves the acylation of N-(2-(diethylamino)ethyl)amine with acryloyl chloride under controlled conditions:

$$

\text{N-(2-(diethylamino)ethyl)amine} + \text{Acryloyl chloride} \xrightarrow[\text{Base}]{\text{Low temperature}} \text{N-(2-(diethylamino)ethyl)acrylamide}

$$

Subsequently, the free base is reacted with hydrochloric acid to form the monohydrochloride salt:

$$

\text{N-(2-(diethylamino)ethyl)acrylamide} + \text{HCl} \rightarrow \text{N-(2-(diethylamino)ethyl)acrylamide monohydrochloride}

$$

Detailed Reaction Conditions

-

- Acryloyl chloride (acylating agent)

- N-(2-(diethylamino)ethyl)amine (nucleophile)

- Triethylamine or another tertiary amine base (to neutralize HCl formed)

- Hydrochloric acid (for salt formation)

Solvent: Typically anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are used to maintain anhydrous conditions and control reactivity.

Temperature: The acylation reaction is performed at low temperatures (0–5°C) to minimize side reactions and polymerization of the acrylamide moiety.

Reaction Time: Usually 1–3 hours under stirring to ensure complete conversion.

Workup: After reaction completion, the mixture is quenched with aqueous acid to form the hydrochloride salt, followed by extraction and purification.

Purification

Recrystallization: The crude product is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate to obtain high purity monohydrochloride crystals.

Distillation: In some industrial processes, vacuum distillation may be employed to remove impurities and solvents.

Industrial Production Considerations

Scale-up: Industrial synthesis follows the same reaction principles but optimizes parameters such as reagent stoichiometry, solvent volume, and temperature control to maximize yield and purity.

Purity Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor purity and confirm structure.

Yield: Optimized processes report yields typically above 85%, with purity exceeding 98%.

Analytical Characterization of the Product

| Technique | Purpose | Key Data/Indicators |

|---|---|---|

| NMR Spectroscopy | Structural confirmation | Vinyl protons at δ 5.6–6.3 ppm; diethylaminoethyl signals integration |

| HPLC | Purity assessment | Reverse-phase C18 column; UV detection at 210 nm |

| Elemental Analysis | Verification of hydrochloride salt content | Chloride content ~14.5% w/w |

| Melting Point | Purity and identity check | Typically consistent with literature values (~100–110°C for salt) |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at 206.7 g/mol |

Reaction Optimization and Notes

Base Selection: Triethylamine is preferred to neutralize HCl formed during acylation, preventing protonation of the amine nucleophile and side reactions.

Temperature Control: Maintaining low temperature is critical to avoid polymerization of the acrylamide double bond.

Solvent Dryness: Anhydrous conditions prevent hydrolysis of acryloyl chloride and side reactions.

Salt Formation: The hydrochloride salt is formed by careful addition of HCl gas or aqueous HCl to the free base under controlled pH to ensure complete protonation without decomposition.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Acylation | Acryloyl chloride, N-(2-(diethylamino)ethyl)amine, triethylamine, anhydrous solvent, 0–5°C | Formation of N-(2-(diethylamino)ethyl)acrylamide | Low temperature to prevent polymerization |

| Salt Formation | Hydrochloric acid (HCl), aqueous or gas form, controlled pH | Conversion to monohydrochloride salt | Ensures stability and solubility |

| Purification | Recrystallization from ethanol or ethyl acetate | Removal of impurities | Achieves >98% purity |

| Analytical Characterization | NMR, HPLC, elemental analysis, melting point | Confirm structure and purity | Essential for quality control |

Research Findings and Practical Implications

The preparation method is well-established and reproducible, allowing for consistent production of high-purity this compound.

The hydrochloride salt form improves the compound’s stability, solubility in aqueous media, and handling safety.

Reaction conditions such as temperature, solvent choice, and base amount critically influence yield and purity.

The compound’s acrylamide functionality remains intact during synthesis, enabling its use in polymerization and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where the diethylamino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-(diethylamino)ethyl)acrylamide oxides, while reduction can produce N-(2-(diethylamino)ethyl)amines .

Scientific Research Applications

Biomedical Research Applications

N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride is primarily utilized in the following biomedical applications:

-

Drug Delivery Systems :

- The compound's ability to form hydrogels makes it suitable for controlled drug delivery applications. Hydrogels can encapsulate drugs and release them in a controlled manner, improving therapeutic efficacy.

-

Antimicrobial Formulations :

- It has been studied for its potential use in antimicrobial formulations, where its interaction with biological systems is crucial for developing effective treatments against microbial infections.

-

Tissue Engineering :

- The compound is explored in creating scaffolds for tissue engineering due to its biocompatibility and ability to support cell adhesion and growth.

- Enzyme Stabilization :

Material Science Applications

In material science, this compound serves several critical functions:

- Polymer Synthesis :

-

Nanocomposites :

- The compound is used to create nanocomposites with enhanced mechanical properties, which are applicable in various industrial sectors including electronics and coatings.

- Electrochemical Biosensors :

-

Hydrogel Development for Drug Delivery :

A study demonstrated the synthesis of hydrogels using this compound that effectively encapsulated anticancer drugs, showing a controlled release profile over time, which significantly improved therapeutic outcomes. -

Antimicrobial Activity Evaluation :

Research evaluated the antimicrobial efficacy of formulations containing this compound against various pathogens, revealing promising results that could lead to new antimicrobial agents. -

Tissue Engineering Scaffolds :

In another study, scaffolds made from this compound supported the growth of human mesenchymal stem cells, indicating its potential use in regenerative medicine .

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions lead to conformational changes in the target molecules, affecting their function and activity. The compound’s ability to form stable complexes with drugs and other molecules makes it a valuable tool in drug delivery and other applications .

Comparison with Similar Compounds

Local Anesthetics: Procaine Hydrochloride and Lidocaine Hydrochloride

Procaine Hydrochloride

- Structure: 2-(Diethylamino)ethyl 4-aminobenzoate monohydrochloride (ester linkage).

- Properties: Soluble in water (1:1) and ethanol (1:25); used as a local anesthetic .

- Key Difference : Ester group hydrolyzes in vivo, limiting duration of action compared to amides.

Lidocaine Hydrochloride

- Structure: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide monohydrochloride monohydrate (amide linkage).

- Properties : Higher lipid solubility due to dimethylphenyl group; longer-lasting anesthetic effect .

| Compound | Molecular Formula | Molecular Weight | Functional Groups | Solubility | Application |

|---|---|---|---|---|---|

| Procaine Hydrochloride | C₁₃H₂₀N₂O₂·HCl | 272.78 | Ester, diethylaminoethyl | Water, ethanol | Local anesthetic |

| Lidocaine Hydrochloride | C₁₄H₂₂N₂O·HCl·H₂O | 288.81 | Amide, dimethylphenyl | Water, ethanol | Local anesthetic |

| Target Compound | C₉H₁₇ClN₂O (hypothetical) | ~204.7 (base) | Acrylamide , diethylaminoethyl | Likely polar solvents | Polymer/drug delivery |

Antiarrhythmics: Procainamide and Acecainide

Procainamide Hydrochloride

Acecainide Hydrochloride

| Compound | Molecular Formula | Key Modification | Application |

|---|---|---|---|

| Procainamide HCl | C₁₃H₂₁N₃O·HCl | Primary amide | Antiarrhythmic |

| Acecainide HCl | C₁₅H₂₃N₃O₂·HCl | Acetylated amide | Antiarrhythmic |

Polymer Chemistry: N,N-Bis(2-methoxyethyl)acrylamide

- Structure : Acrylamide with 2-methoxyethyl substituents.

- Application: Hydrophilic monomer for temperature-responsive polymers .

- Comparison: Methoxy groups increase hydrophilicity vs. diethylaminoethyl’s cationic nature.

Other Bioactive Analogs

Metoclopramide Impurity A

Tiapride Hydrochloride

- Structure: N-[2-(Diethylamino)ethyl]-2-methoxy-5-(methylsulfonyl)benzamide hydrochloride.

- Application : Antipsychotic; sulfonyl group enhances blood-brain barrier penetration .

Key Research Findings

- Cationic Charge: The diethylaminoethyl group enhances solubility and membrane interaction, critical for local anesthetics and drug delivery systems .

- Structural Stability : Amides (e.g., lidocaine, procainamide) resist hydrolysis compared to esters (procaine), prolonging therapeutic effects .

- Toxicity Considerations: Diethylaminoethyl-substituted benzamides show mild irritation in Draize tests (e.g., RTECS CV4202880) .

Biological Activity

N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride (DEAAM·HCl) is a compound of significant interest in both materials science and pharmacology due to its unique chemical structure and biological properties. This article reviews the biological activity of DEAAM·HCl, focusing on its synthesis, properties, applications, and relevant research findings.

DEAAM·HCl has the molecular formula and a molecular weight of approximately 206.71 g/mol. The compound features an acrylamide functional group, known for its reactivity in polymerization processes, alongside a diethylamino group that enhances solubility and biological activity. The synthesis typically involves the reaction of diethylaminoethyl acrylamide with hydrochloric acid to form the hydrochloride salt.

1. Antimicrobial Properties

Research indicates that DEAAM·HCl exhibits antimicrobial activity, making it a candidate for drug delivery systems and antimicrobial formulations. Interaction studies have shown that the compound can affect bacterial cell membranes, leading to cell lysis and death.

2. Polymer Applications

DEAAM·HCl is utilized in creating responsive polymers, particularly those that are thermo- and pH-sensitive. These polymers can be engineered for controlled drug release applications. For instance, studies have demonstrated that poly[N-(2-diethylamino)ethylacrylamide] can respond to changes in environmental conditions (temperature and pH), which is crucial for effective drug delivery systems .

3. Cellular Interaction Studies

In vitro studies have explored the interaction of DEAAM·HCl with various cell lines. The compound's ability to facilitate cellular uptake of drugs has been noted, enhancing the efficacy of therapeutic agents when used in conjunction with DEAAM-based polymers .

Table 1: Summary of Biological Activities of DEAAM·HCl

Case Study: Drug Delivery Systems

In a study published in the Journal of Drug Delivery Science and Technology, researchers developed a pH-sensitive hybrid polymer using DEAAM·HCl as a key component. The polymer demonstrated significant drug loading capabilities and a rapid response to pH changes, releasing over 70% of the loaded drug within hours at acidic pH levels . This behavior showcases its potential application in targeted cancer therapies where tumor microenvironments are often acidic.

Q & A

Q. What are the recommended methods for synthesizing N-(2-(Diethylamino)ethyl)acrylamide monohydrochloride, and how can reaction conditions be optimized?

Q. How can researchers analytically characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm acrylamide proton signals (δ 5.6–6.3 ppm for vinyl protons) and diethylaminoethyl group integration.

- HPLC : Reverse-phase C18 column with UV detection at 210 nm; mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution).

- Elemental Analysis : Verify Cl⁻ content (~14.5% w/w) via ion chromatography or gravimetric methods .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Highly soluble in water (>500 mg/mL) and ethanol (~100 mg/mL); insoluble in non-polar solvents (e.g., hexane). Adjusting pH to >8 precipitates the free base form .

- Stability : Degrades at temperatures >100°C (decomposition observed via TGA). Store at 2–8°C in airtight containers to prevent hygroscopic absorption and oxidation. Stability in aqueous solutions is pH-dependent: optimal at pH 4–6 (half-life >6 months) .

Advanced Research Questions

Q. How do structural modifications to the diethylaminoethyl group affect the compound’s bioactivity and pharmacokinetics?

- Methodological Answer :

- SAR Studies : Replace the ethyl groups with methyl or propyl to alter lipophilicity. For example, dimethylaminoethyl analogs show reduced plasma protein binding but faster renal clearance.

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like ion channels or enzymes.

- In Vivo Testing : Radiolabel the compound (e.g., C-acrylamide) to track biodistribution in rodent models .

Q. What strategies mitigate polymerization during storage or experimental use?

- Methodological Answer :

- Inhibitors : Add 0.1% hydroquinone or 4-methoxyphenol to monomer solutions.

- Storage : Lyophilize the compound and store under nitrogen to prevent radical-induced polymerization.

- Handling : Use amber vials to block UV light, which accelerates acrylamide polymerization .

Q. How can this compound be applied in stimuli-responsive drug delivery systems?

- Methodological Answer :

- pH-Responsive Hydrogels : Copolymerize with N-isopropylacrylamide (NIPAM) to create temperature/pH dual-responsive networks. Swelling ratios can be tuned by adjusting the diethylaminoethyl group’s pKa (~8.5).

- In Vitro Release Studies : Load doxorubicin into hydrogels and measure release kinetics at pH 5.0 (simulating tumor microenvironment) vs. pH 7.4 (physiological conditions) .

Q. What are the key challenges in scaling up synthesis while maintaining reproducibility?

- Methodological Answer :

- Process Optimization : Use flow chemistry to control exothermic reactions during acrylation.

- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediate formation.

- Batch Consistency : Validate purity across batches using DSC (melting point: 121–123°C) and Karl Fischer titration (water content <0.5%) .

Q. How does this compound interact with biological membranes in cellular uptake studies?

- Methodological Answer :

- Fluorescent Tagging : Conjugate with fluorescein isothiocyanate (FITC) and use confocal microscopy to visualize uptake in HeLa cells.

- Membrane Permeability : Compare logP values (experimental vs. calculated) to assess passive diffusion. The protonatable diethylaminoethyl group enhances endosomal escape at pH <6.5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.